Etioporphyrin I Nickel Etioporphyrin I Nickel Nickel can be removed from nickel etioporphyrin (Ni-EP) by using supercritical water (SCW) at a temperature of 500°C and a pressure of 50MPa.


Brand Name: Vulcanchem
CAS No.: 14055-19-7
VCID: VC0110666
InChI: InChI=1S/C32H36N4.Ni/c1-9-21-17(5)25-14-30-23(11-3)19(7)27(35-30)16-32-24(12-4)20(8)28(36-32)15-31-22(10-2)18(6)26(34-31)13-29(21)33-25;/h13-16H,9-12H2,1-8H3;/q-2;+2
SMILES: CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CC)C)CC)C)CC)C.[Ni]
Molecular Formula: C32H36N4Ni
Molecular Weight: 535.3 g/mol

Etioporphyrin I Nickel

CAS No.: 14055-19-7

Cat. No.: VC0110666

Molecular Formula: C32H36N4Ni

Molecular Weight: 535.3 g/mol

* For research use only. Not for human or veterinary use.

Etioporphyrin I Nickel - 14055-19-7

Specification

CAS No. 14055-19-7
Molecular Formula C32H36N4Ni
Molecular Weight 535.3 g/mol
IUPAC Name nickel(2+);2,7,12,17-tetraethyl-3,8,13,18-tetramethylporphyrin-22,24-diide
Standard InChI InChI=1S/C32H36N4.Ni/c1-9-21-17(5)25-14-30-23(11-3)19(7)27(35-30)16-32-24(12-4)20(8)28(36-32)15-31-22(10-2)18(6)26(34-31)13-29(21)33-25;/h13-16H,9-12H2,1-8H3;/q-2;+2
Standard InChI Key SPKLBIKKHWTZSI-UHFFFAOYSA-N
SMILES CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CC)C)CC)C)CC)C.[Ni]
Canonical SMILES CCC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C)CC)C)CC)C(=C3CC)C)C.[Ni+2]

Introduction

Structural Characteristics and Properties

Etioporphyrin I Nickel exhibits a well-defined molecular structure with specific physical and chemical properties that contribute to its utility in various applications.

Molecular Identity and Composition

Etioporphyrin I Nickel is characterized by its unique molecular formula and distinctive structural elements that define its chemical identity.

The compound has a molecular formula of C₃₂H₃₆N₄Ni with a molecular weight of 535.36 g/mol . The structure features a nickel(II) ion coordinated to an etioporphyrin ligand, which consists of a porphyrin ring system with specific substituent patterns. This coordination occurs through the four nitrogen atoms of the porphyrin macrocycle, creating a square planar geometry around the nickel center.

The systematic IUPAC name for this compound is nickel(2+);2,7,12,17-tetraethyl-3,8,13,18-tetramethylporphyrin-22,24-diide . Alternative names include Ni(etio), Etio porphyrin Nickel, and Nickel(II) etioporphyrin I, reflecting its composition and structural features .

Structural Identifiers and Representations

For precise identification and computational analysis, Etioporphyrin I Nickel is represented through various standardized chemical notation systems.

The compound's structural characteristics are encoded in identifiers including:

  • InChI: InChI=1S/C32H36N4.Ni/c1-9-21-17(5)25-14-30-23(11-3)19(7)27(35-30)16-32-24(12-4)20(8)28(36-32)15-31-22(10-2)18(6)26(34-31)13-29(21)33-25;/h13-16H,9-12H2,1-8H3;/q-2;+2

  • InChIKey: SPKLBIKKHWTZSI-UHFFFAOYSA-N

  • SMILES: CCC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C)CC)C)CC)C(=C3CC)C)C.[Ni+2]

These structural representations facilitate computational analysis, database searches, and structure-property relationship studies.

Predicted Physical Properties

Computational methods have been employed to predict certain properties of Etioporphyrin I Nickel and related compounds.

Table 1: Predicted Collision Cross Section for Parent Compound (Etioporphyrin I)

Adductm/zPredicted CCS (Ų)
[M+H]⁺479.31694224.8
[M+Na]⁺501.29888239.7
[M+NH₄]⁺496.34348231.6
[M+K]⁺517.27282237.1
[M-H]⁻477.30238225.6
[M+Na-2H]⁻499.28433222.6
[M]⁺478.30911227.3
[M]⁻478.31021227.3

These collision cross-section values provide insights into the molecular size and shape of the compound in various ionized forms . This information is particularly valuable for mass spectrometry applications and understanding the compound's behavior in analytical systems.

Synthesis and Preparation Methods

The synthesis of Etioporphyrin I Nickel involves specialized procedures that ensure the proper incorporation of nickel into the porphyrin structure.

Demetallation Process

Interestingly, research indicates that nickel can be removed from nickel etioporphyrin (Ni-EP) using supercritical water (SCW) at extreme conditions - specifically at a temperature of 500°C and a pressure of 50 MPa . This demetallation process represents an important chemical transformation that may be relevant for recycling or modifying the compound.

Applications and Technological Relevance

Etioporphyrin I Nickel demonstrates significant utility across multiple technological domains, with particular emphasis on catalysis and electronic applications.

Catalytic Applications

This metalloporphyrin functions as a catalyst in various chemical processes, particularly in hydrocarbon transformations. Research indicates its effectiveness in catalyzing hydrocarbon cracking and hydrogenation reactions . The catalytic activity likely stems from the nickel center's ability to coordinate with substrate molecules and facilitate electron transfer processes.

Electronic Materials Applications

One of the most notable technological applications of Etioporphyrin I Nickel lies in electronics. The compound shows promise as a component in field-effect transistors (FETs) . This application leverages the compound's electronic properties, particularly its ability to facilitate charge transport.

Research indicates that Ni-EP can be used specifically to fabricate FETs, suggesting potential applications in organic electronics and sensing devices . This application exploits the compound's unique electronic structure and potentially its ability to form ordered thin films with appropriate charge transport characteristics.

Chemical Properties and Reactivity

The chemical behavior of Etioporphyrin I Nickel is influenced by its molecular structure and the presence of the nickel(II) center within the porphyrin macrocycle.

Coordination Chemistry

As a metalloporphyrin, Etioporphyrin I Nickel exhibits coordination chemistry characteristic of square planar nickel(II) complexes. The nickel center is coordinated to the four nitrogen atoms of the porphyrin ring, creating a stable complex with distinctive electronic properties.

This coordination geometry influences the compound's reactivity, particularly its interactions with axial ligands and its redox behavior. While specific reactivity data is limited in the available literature, metalloporphyrins generally exhibit rich coordination chemistry that can be exploited in various applications.

Spectroscopic Properties

The absorption characteristics of Etioporphyrin I Nickel, with a maximum at 392 nm , reflect its electronic structure and π-conjugation system. This spectroscopic signature is important for applications involving light absorption and potentially photocatalysis or sensing.

Hazard StatementDescriptionClassification
H302Harmful if swallowedWarning Acute toxicity, oral
H312Harmful in contact with skinWarning Acute toxicity, dermal
H332Harmful if inhaledWarning Acute toxicity, inhalation

These classifications indicate that the compound poses moderate acute toxicity through multiple exposure routes .

Related Compounds and Comparative Analysis

Etioporphyrin I Nickel belongs to a broader family of metalloporphyrins and relates to other nickel-containing complexes with similar structures.

Parent Compound Relationship

Etioporphyrin I (CID 79013) serves as the parent compound for Etioporphyrin I Nickel . The parent compound has the molecular formula C₃₂H₃₈N₄, representing the free-base porphyrin without the nickel coordination . The relationship between these compounds demonstrates the fundamental process of metalation in porphyrin chemistry.

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